H-DL-Trp-N-ipr.HCl
Description
H-DL-Trp-N-ipr.HCl is a tryptophan derivative modified with an isopropyl group at the amino terminus and formulated as a hydrochloride salt. The isopropyl substitution likely influences its physicochemical and pharmacokinetic properties, distinguishing it from benzyl ester-modified derivatives like H-D-Trp-OBzl.HCl .
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18);1H |
InChI Key |
ADBHGDHKPIRVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Trp-N-ipr.HCl typically involves the protection of the amino group of tryptophan, followed by the introduction of the N-isopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like isopropylamine and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-DL-Trp-N-ipr.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
H-DL-Trp-N-ipr.HCl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for amino acid research.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of H-DL-Trp-N-ipr.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions. The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on H-D-Trp-OBzl.HCl (CAS 22839-16-3) as a structurally related compound, with inferences about H-DL-Trp-N-ipr.HCl based on functional group differences.
Structural Differences
- H-D-Trp-OBzl.HCl : Contains a benzyl ester (OBzl) group and a D-tryptophan configuration.
- This compound: Features an isopropyl (ipr) group at the amino terminus and a racemic (DL) tryptophan backbone. The absence of the benzyl ester and the smaller isopropyl substituent likely reduces molecular weight and alters lipophilicity.
Physicochemical Properties
Pharmacokinetics
Drug-Likeness and Solubility
- H-D-Trp-OBzl.HCL : Fails Lipinski/Ghose rules (molecular weight > 300, LogP > 3) .
- This compound : May partially comply with Lipinski rules if molecular weight is < 500 and LogP < 5.
- Solubility : H-D-Trp-OBzl.HCl has moderate solubility (Log S: -4.4 to -5.98). The isopropyl analog may exhibit lower aqueous solubility due to increased LogP.
Implications of Structural Modifications
- Lipophilicity : The isopropyl group in this compound likely enhances membrane permeability compared to the benzyl ester, favoring CNS targeting.
- Synthesis : The simpler isopropyl group may improve synthetic accessibility (lower synthetic complexity score than benzyl ester derivatives).
Limitations and Notes
- The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs.
- Experimental validation is critical to confirm hypothesized properties, particularly regarding CYP interactions and solubility.
- Diversified sources (e.g., PubChem, CAS reports) were referenced, but gaps in target compound data highlight the need for further research.
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